Long-Wavelength (i-line) Absorption Selectivity of WPBG-018 Versus Naphthalene-Based PEL-02
In a direct comparative analysis, 9-anthrylmethyl N,N-diethyl carbamate (PEL-01/WPBG-018) exhibits primary absorption at λ ≈ 365 nm (i-line), corresponding to its anthracene-based structure, whereas the naphthalene analog PEL-02 (1-naphthylmethyl N,N-diethyl carbamate) is designed for the deep-ultraviolet (DUV) region (200–300 nm) [1]. This spectral shift is critical for compatibility with standard mercury arc lamp lithography equipment. In a phenol red-based base generation assay, PEL-01 generated quantitatively less base than PEL-02 in KrF (248 nm) irradiation regions, but PEL-01 uniquely enables i-line photopatterning where PEL-02 is ineffective due to lack of absorption [1].
| Evidence Dimension | UV Absorption Maximum & Corresponding Lithographic Application |
|---|---|
| Target Compound Data | λ_max ≈ 365 nm (i-line); primary base generation in near-UV region; applicable to i-line (365 nm) lithography |
| Comparator Or Baseline | PEL-02 (1-naphthylmethyl N,N-diethyl carbamate): Absorption 200–300 nm (DUV/KrF region); primarily generates base under KrF (248 nm) irradiation |
| Quantified Difference | Spectral separation of >65 nm between absorption maxima; inverse base generation efficiency profile between i-line and KrF regions |
| Conditions | Phenol red-based base generation assay; comparative photolysis under DUV and near-UV irradiation (The Polymer Society of Korea, 2026 Spring Conference Abstract) |
Why This Matters
For procurement decisions in i-line lithography or photopolymerization systems powered by mercury arc lamps, PEL-01/WPBG-018 is the only compatible PBG among the direct diethylcarbamate analogs, whereas PEL-02 would exhibit negligible photoresponse at 365 nm.
- [1] Kim, M. J. & Lee, B. H. (2026). Deep-Ultraviolet-Responsive Photobase Generators via Bandgap Engineering. Abstract 1PS-006, The Polymer Society of Korea 2026 Spring Conference, Apr 09, 2026. View Source
